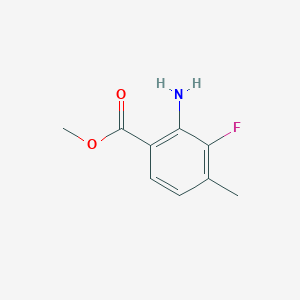
Methyl 2-amino-3-fluoro-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-fluoro-4-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-fluoro-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-3-fluoro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of methyl 2-amino-4-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-fluoro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include halogenated or alkoxylated derivatives of the original compound.
Oxidation Reactions: Products include quinones or other oxidized forms.
Reduction Reactions: Products include alcohols or other reduced forms of the ester group.
科学的研究の応用
Methyl 2-amino-3-fluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of methyl 2-amino-3-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluoro group can enhance its binding affinity to certain targets, while the amino group can participate in hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4-fluorobenzoate
- Methyl 3-amino-4-fluorobenzoate
- Methyl 2-amino-5-fluorobenzoate
Uniqueness
Methyl 2-amino-3-fluoro-4-methylbenzoate is unique due to the specific positioning of its functional groups. The combination of an amino group at the 2-position, a fluoro group at the 3-position, and a methyl group at the 4-position provides distinct chemical properties that differentiate it from other similar compounds. These properties include its reactivity in substitution and oxidation reactions, as well as its potential biological activity.
特性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
methyl 2-amino-3-fluoro-4-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,11H2,1-2H3 |
InChIキー |
VYEICQWUGUNKHF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


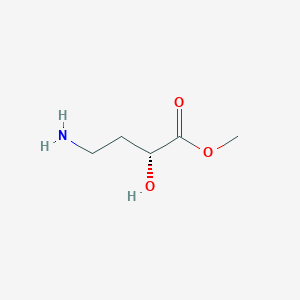
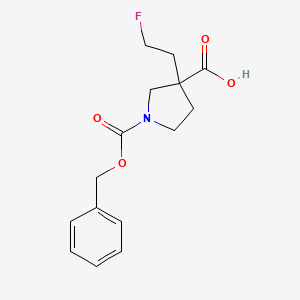
![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
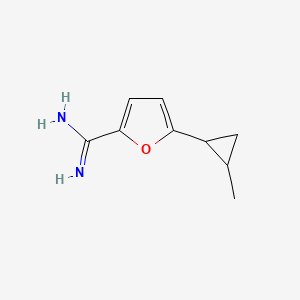
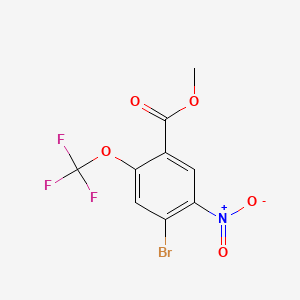
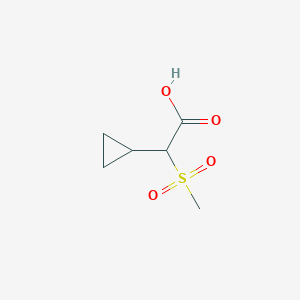
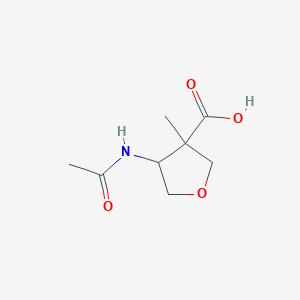

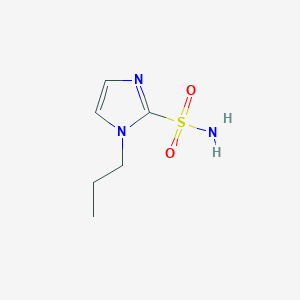
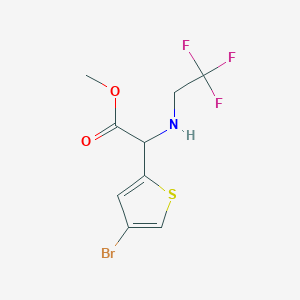
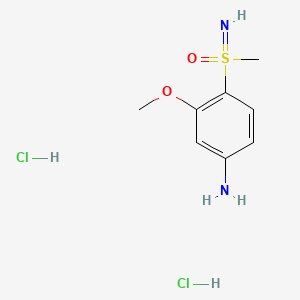
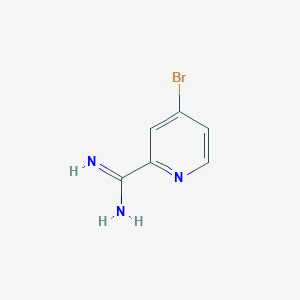
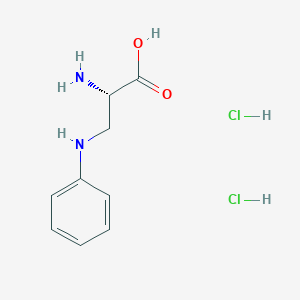
![4-methyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13512006.png)
